Product packaging for 3-Bromo-5-(methoxymethyl)benzoic acid(Cat. No.:)

3-Bromo-5-(methoxymethyl)benzoic acid

Cat. No.: B13506029
M. Wt: 245.07 g/mol
InChI Key: BOZJSFNGFFNAPC-UHFFFAOYSA-N
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Description

3-Bromo-5-(methoxymethyl)benzoic acid is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO3 B13506029 3-Bromo-5-(methoxymethyl)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

3-bromo-5-(methoxymethyl)benzoic acid

InChI

InChI=1S/C9H9BrO3/c1-13-5-6-2-7(9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12)

InChI Key

BOZJSFNGFFNAPC-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC(=C1)Br)C(=O)O

Origin of Product

United States

Derivatization of the Carboxylic Acid:the Carboxylic Acid is Often the Most Reactive Site for Nucleophilic Attack at the Carbonyl Carbon.

Esterification : This can be achieved using methods like Fischer esterification with an alcohol under acidic catalysis. Solid acid catalysts, such as modified montmorillonite (B579905) K10, can also be employed for this purpose, often under solvent-free conditions. ijstr.org

Amide Formation : The carboxylic acid can be activated with reagents like thionyl chloride to form an acyl chloride, followed by reaction with an amine. Alternatively, direct coupling with an amine using catalysts such as boric acids or standard peptide coupling agents provides a milder route to amides. nih.govresearchgate.net

Derivatization at the Carbon Bromine Bond:the Aryl Bromide Functionality is a Key Handle for Carbon Carbon and Carbon Heteroatom Bond Formation Via Transition Metal Catalyzed Cross Coupling Reactions. the Mild Conditions of Many Modern Coupling Protocols Are Compatible with Both the Carboxylic Acid and the Mom Ether.

Preparation of Radiolabeled Analogs of 3-Bromo-5-(methoxymethyl)benzoic acid

Radiolabeled analogs are crucial tools in pharmaceutical research for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. openmedscience.com Several strategies can be envisioned for introducing isotopic labels such as Carbon-14 (¹⁴C) or Tritium (B154650) (³H) into the structure of this compound.

Carbon-14 (¹⁴C) Labeling: A common and efficient strategy for ¹⁴C-labeling is to introduce the isotope at a late stage of the synthesis to maximize radiochemical yield and minimize radioactive waste. nih.govacs.org

Carboxylation : One of the most direct methods would involve a halogen-metal exchange at the bromine position, followed by quenching the resulting organometallic intermediate with [¹⁴C]carbon dioxide ([¹⁴C]CO₂). This would place the label on the carboxylic acid group. openmedscience.com

Decarboxylative Carboxylation : An alternative late-stage approach involves the chemical removal of the existing unlabeled carboxyl group and its subsequent replacement using a nickel-catalyzed reaction with [¹⁴C]CO₂. blogspot.com

Tritium (³H) Labeling: Tritium can be incorporated through several methods, often involving the exchange of a hydrogen atom or a halogen with tritium.

Halogen-Tritium Exchange : The bromine atom can be replaced with tritium (³H) via catalytic reduction. This is a highly specific method that places the tritium label at the 3-position of the aromatic ring. This technique can yield products with very high specific activity. iaea.org

Catalytic Hydrogen Isotope Exchange : In the presence of a suitable metal catalyst, such as an iridium complex, hydrogen atoms on the aromatic ring can be exchanged directly with tritium from tritium gas (³H₂) or tritiated water (³H₂O). youtube.comnih.gov This method might lead to labeling at multiple positions.

Acid-Catalyzed Exchange : For activated aromatic systems, treatment with tritiated water and a Lewis acid like BF₃–Et₂O can facilitate electrophilic aromatic substitution, incorporating tritium onto the ring. rsc.org

The choice of labeling strategy depends on the desired position of the radiolabel and the required specific activity for the intended biological studies.

Chemical Reactivity and Transformations of 3 Bromo 5 Methoxymethyl Benzoic Acid

Reactivity of the Aryl Bromide Moiety in 3-Bromo-5-(methoxymethyl)benzoic acid

The presence of a bromine atom on the aromatic ring opens up numerous possibilities for carbon-carbon and carbon-heteroatom bond formation through various modern coupling reactions.

The aryl bromide group of this compound is amenable to participation in several palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of biaryl and other complex aromatic systems.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This allows for the introduction of a new aryl or vinyl substituent at the 3-position of the benzoic acid ring.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This is a powerful method for the synthesis of aryl alkynes.

Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with the aryl bromide in the presence of a palladium or nickel catalyst. This reaction is known for its high functional group tolerance.

Table 1: Examples of Cross-Coupling Reactions

Coupling Reaction Reactant Catalyst Product Type
Suzuki Arylboronic acid Pd(PPh₃)₄ Biaryl compound
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, CuI Aryl alkyne

While aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups, under specific conditions such as high temperatures, pressures, or the use of strong nucleophiles and catalysts, the bromine atom can be displaced. For instance, reactions with ammonia (B1221849) or amines in the presence of a copper catalyst can lead to the formation of aniline (B41778) derivatives.

The bromine atom can be exchanged with a lithium atom through a process known as lithium-halogen exchange, typically using an organolithium reagent like n-butyllithium at low temperatures. The resulting aryllithium species is a potent nucleophile and can react with a variety of electrophiles. This intermediate can also undergo transmetalation with other metal salts to generate different organometallic reagents, further expanding its synthetic utility.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that can undergo a wide range of transformations to produce various derivatives.

The carboxylic acid can be readily converted into esters and amides, which are common functional groups in pharmaceuticals and other biologically active molecules.

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC) yields the corresponding ester.

Amidation: The carboxylic acid can be activated, for example, by conversion to an acid chloride, and then reacted with an amine to form an amide. Alternatively, direct coupling with an amine using a peptide coupling reagent is a common and efficient method.

Table 2: Esterification and Amidation Reaction Conditions

Reaction Reagents Product
Esterification Methanol (B129727), H₂SO₄ (cat.) Methyl 3-bromo-5-(methoxymethyl)benzoate
Amidation SOCl₂, then NH₃ 3-Bromo-5-(methoxymethyl)benzamide

The carboxylic acid can be reduced to the corresponding primary alcohol or, under more controlled conditions, to the aldehyde.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can effectively reduce the carboxylic acid to a benzyl (B1604629) alcohol derivative, (3-bromo-5-(methoxymethyl)phenyl)methanol.

Reduction to Aldehyde: The selective reduction of a carboxylic acid to an aldehyde is more challenging but can be achieved through a two-step process. This involves first converting the carboxylic acid to a derivative like a Weinreb amide or an acid chloride, which can then be reduced to the aldehyde using a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H).

Table 3: Reduction Products of the Carboxylic Acid Functionality

Product Reducing Agent
(3-bromo-5-(methoxymethyl)phenyl)methanol Lithium aluminum hydride

Formation of Acid Halides and Anhydrides

The carboxylic acid moiety of this compound can be readily converted into more reactive derivatives such as acid halides and anhydrides. These transformations are fundamental in organic synthesis, as they activate the carboxyl group for subsequent nucleophilic acyl substitution reactions, including esterification and amidation.

Formation of Acid Halides:

The conversion of this compound to its corresponding acid halide, typically the acid chloride, can be achieved using standard halogenating agents. Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). The choice of reagent can depend on the desired reaction conditions and the tolerance of other functional groups in the molecule.

The reaction with thionyl chloride is often favored due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification. Typically, the reaction is performed in an inert solvent, such as dichloromethane (B109758) (DCM) or toluene (B28343), and may be catalyzed by a small amount of N,N-dimethylformamide (DMF).

Similarly, oxalyl chloride is another effective reagent that provides a clean reaction, also producing volatile byproducts (CO, CO₂, and HCl). This reaction is also commonly carried out in an inert solvent like DCM.

ReagentTypical SolventCatalystTemperatureByproducts
Thionyl chloride (SOCl₂)Dichloromethane, TolueneDMF (catalytic)RefluxSO₂, HCl
Oxalyl chloride ((COCl)₂)DichloromethaneDMF (catalytic)Room TemperatureCO, CO₂, HCl
Phosphorus pentachloride (PCl₅)Inert solventNoneRoom Temperature to RefluxPOCl₃, HCl

Formation of Anhydrides:

Symmetrical anhydrides of this compound can be synthesized by reacting the corresponding acid chloride with the parent carboxylic acid or its carboxylate salt. Another common method involves the dehydration of two equivalents of the carboxylic acid using a strong dehydrating agent, such as acetic anhydride (B1165640) or dicyclohexylcarbodiimide (B1669883) (DCC).

The reaction with acetic anhydride typically requires heating, while DCC-mediated couplings can often be performed at room temperature in an inert solvent like dichloromethane.

MethodReagentsTypical SolventTemperature
From Acid Chloride3-Bromo-5-(methoxymethyl)benzoyl chloride, this compound (or its salt)Pyridine, DichloromethaneRoom Temperature
DehydrationThis compound, Acetic anhydrideAcetic anhydride (solvent)Reflux
DehydrationThis compound, Dicyclohexylcarbodiimide (DCC)DichloromethaneRoom Temperature

Transformations of the Methoxymethyl Ether Group

The methoxymethyl (MOM) ether group in this compound serves as a protecting group for the benzylic alcohol. Its stability and selective removal are crucial aspects of its utility in multi-step syntheses.

The MOM group is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. A variety of acidic reagents can be employed for its removal, with the choice depending on the sensitivity of other functional groups present in the molecule. Common deprotection strategies involve the use of Brønsted acids or Lewis acids.

Mild acidic conditions, such as treatment with hydrochloric acid (HCl) in a protic solvent like methanol or a mixture of tetrahydrofuran (B95107) (THF) and water, are often sufficient to cleave the MOM ether. For substrates that are sensitive to strong aqueous acids, other methods can be employed.

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), trimethylsilyl (B98337) iodide (TMSI), or zinc bromide (ZnBr₂), can also effectively remove the MOM group, often under milder and non-aqueous conditions.

Reagent(s)Solvent(s)TemperatureNotes
Hydrochloric acid (HCl)Methanol, THF/WaterRoom Temperature to RefluxStandard and cost-effective method.
Trifluoroacetic acid (TFA)DichloromethaneRoom TemperatureUseful for acid-sensitive substrates.
Boron trifluoride etherate (BF₃·OEt₂)Dichloromethane0 °C to Room TemperatureMild Lewis acid-catalyzed deprotection.
Trimethylsilyl iodide (TMSI)Dichloromethane, Acetonitrile0 °C to Room TemperatureHighly effective, but TMSI is moisture-sensitive.
Zinc bromide (ZnBr₂)DichloromethaneRoom TemperatureMild conditions, often used in the presence of a thiol.

The ether linkage of the methoxymethyl group exhibits distinct reactivity profiles under acidic and basic conditions.

Under Acidic Conditions: The MOM ether is readily cleaved under acidic conditions. The mechanism involves protonation of one of the ether oxygens, followed by nucleophilic attack of water or another nucleophile present in the reaction mixture. This results in the formation of the corresponding benzyl alcohol, formaldehyde, and methanol. The lability of the MOM group in acid is a key feature for its use as a protecting group, allowing for its removal when desired.

Under Basic Conditions: In contrast to its sensitivity to acid, the methoxymethyl ether is generally stable under a wide range of basic conditions. It is resistant to cleavage by common bases such as sodium hydroxide (B78521), potassium carbonate, and amines. This stability allows for chemical transformations to be performed on other parts of the molecule, such as the carboxylic acid group (e.g., saponification of an ester), without affecting the MOM-protected alcohol.

Multi-Component Reactions Incorporating this compound

While specific examples of multi-component reactions (MCRs) directly involving this compound are not extensively reported in the searched literature, its structure suggests its potential participation in several well-known MCRs. The presence of the carboxylic acid group makes it a suitable candidate for isocyanide-based MCRs like the Ugi and Passerini reactions.

Potential in Ugi Reaction: The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like product. This compound could serve as the carboxylic acid component in this reaction, leading to the formation of complex molecular scaffolds in a single step.

Potential in Passerini Reaction: The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. This compound could act as the carboxylic acid input, providing a straightforward route to ester-amide derivatives.

The utility of this compound in these reactions would allow for the rapid generation of diverse chemical libraries with potential applications in medicinal chemistry and materials science. The bromo- and methoxymethyl-substituted aromatic core would be incorporated into the final products, offering sites for further functionalization.

Stereoselective Reactions involving this compound

The carboxylic acid group can be used to form chiral derivatives. For instance, it can be reacted with a chiral amine or alcohol to form diastereomeric amides or esters, respectively. These diastereomers could then potentially be separated by chromatography or crystallization, allowing for the resolution of the racemic mixture if a chiral center were introduced elsewhere in the molecule.

Furthermore, if the methoxymethyl group were to be deprotected to reveal the benzylic alcohol, this alcohol could potentially undergo enantioselective transformations. For example, it could be a substrate for enantioselective acylation or other kinetic resolution processes catalyzed by chiral enzymes or synthetic catalysts.

While no direct applications in stereoselective reactions have been documented for this specific compound, its structure provides a framework that could be integrated into chiral architectures through established synthetic methodologies.

Applications of 3 Bromo 5 Methoxymethyl Benzoic Acid As a Synthetic Building Block

Incorporation into Complex Organic Molecules

Searches for the use of 3-Bromo-5-(methoxymethyl)benzoic acid in the synthesis of substituted biaryls, the construction of fused heterocyclic systems, and the assembly of polyaromatic structures did not yield any specific examples. While aryl bromides are common starting materials for such transformations, the scientific record does not appear to contain studies that have utilized this particular compound.

Role in the Total Synthesis of Natural Products and Analogs

There is no available literature that documents the use of this compound as a starting material or intermediate in the total synthesis of any natural products or their analogs.

Utilization in the Synthesis of Agrochemical Intermediates

Similarly, a review of literature and patents in the field of agrochemicals did not uncover any instances of this compound being used as an intermediate in the synthesis of pesticides, herbicides, or other crop protection agents.

Derivatization Strategies for 3 Bromo 5 Methoxymethyl Benzoic Acid

Modifications at the Carboxylic Acid Group

The carboxylic acid group is a primary site for a variety of chemical transformations, allowing for the synthesis of esters, amides, and peptides, as well as the formation of salts and anhydrides.

Synthesis of Esters, Amides, and Peptides

Esters of 3-Bromo-5-(methoxymethyl)benzoic acid can be prepared through standard esterification reactions. A common method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with the removal of water to drive the reaction to completion. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol.

Amides are readily synthesized by coupling the carboxylic acid with a primary or secondary amine. google.com This transformation typically requires the use of a coupling reagent to activate the carboxylic acid. google.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

The presence of the carboxylic acid functionality also allows for the incorporation of this compound as a unique building block in peptide synthesis . rsc.orgmdpi.orgresearchgate.net Standard solid-phase or solution-phase peptide coupling protocols can be employed, where the carboxylic acid group of the title compound is activated and reacted with the N-terminus of a growing peptide chain or an amino acid ester. scispace.comsigmaaldrich.com This enables the introduction of the bromo- and methoxymethyl-substituted phenyl moiety into peptide structures, offering a route to novel peptidomimetics with potentially altered biological activities and conformational properties. mdpi.org

DerivativeReagents and Conditions
EstersAlcohol, Acid Catalyst (e.g., H₂SO₄), Heat
AmidesAmine, Coupling Agent (e.g., EDCI, HOBt)
PeptidesAmino Acid/Peptide, Coupling Agent (e.g., DCC, HOBt)

Preparation of Carboxylic Acid Salts and Anhydrides

Carboxylic acid salts can be formed by treating this compound with a suitable base. The reaction with inorganic bases such as sodium hydroxide (B78521) or potassium carbonate will yield the corresponding alkali metal carboxylates. These salts often exhibit increased water solubility compared to the parent carboxylic acid. The formation of a salt versus a co-crystal with a basic compound can often be predicted by the difference in the pKa values of the acid and the base. rsc.orgresearchgate.netresearch-nexus.net

Acid anhydrides , both symmetric and mixed, can be synthesized from this compound. Symmetric anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide. acs.org A more common laboratory method for preparing anhydrides involves the reaction of the carboxylate salt with an acyl chloride. libretexts.org For instance, reacting the sodium salt of this compound with its corresponding acyl chloride would yield the symmetric anhydride (B1165640). Mixed anhydrides can be formed by reacting the carboxylic acid with a different acyl chloride or by using dehydrating agents in the presence of another carboxylic acid. youtube.comtcichemicals.comorgsyn.org

DerivativeGeneral Method
Carboxylic Acid SaltsReaction with an appropriate inorganic or organic base.
Symmetric AnhydridesDehydration of the carboxylic acid or reaction of its salt with the corresponding acyl chloride.
Mixed AnhydridesReaction with a different acyl chloride or co-dehydration with another carboxylic acid.

Functionalization at the Aryl Bromide Position

The aryl bromide moiety is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Introduction of Carbon-Carbon Bonds via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new C-C bonds at the aryl bromide position.

The Suzuki-Miyaura coupling reaction allows for the formation of biaryl compounds by reacting the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgarkat-usa.org This provides a method for vinylation of the aromatic ring.

The Sonogashira coupling enables the introduction of an alkyne moiety by reacting the aryl bromide with a terminal alkyne. organic-chemistry.orgnasa.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Coupling ReactionCoupling PartnerResulting Structure
Suzuki-MiyauraBoronic acid/esterBiaryl
HeckAlkeneSubstituted Alkene
SonogashiraTerminal AlkyneAryl-alkyne

Formation of Carbon-Heteroatom Bonds (N, O, S)

The aryl bromide of this compound can also be functionalized to form bonds with heteroatoms such as nitrogen, oxygen, and sulfur.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.orglibretexts.orgrug.nl This reaction is highly versatile and has largely replaced older methods for the synthesis of arylamines. A study on the coupling of methyl 5-substituted-3-bromobenzoate, a close analog, demonstrates the feasibility of this transformation in related systems. nih.gov

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O bonds by coupling the aryl bromide with an alcohol or a phenol. encyclopedia.pub This allows for the synthesis of diaryl ethers. Modern variations of the Ullmann reaction often use catalytic amounts of copper and can proceed under milder conditions than the classical methods. nih.govmdpi.comnih.gov

Similarly, C-S bonds can be formed through palladium- or copper-catalyzed coupling reactions with thiols, leading to the formation of aryl thioethers.

ReactionHeteroatom SourceResulting Bond
Buchwald-Hartwig AminationAmineC-N
Ullmann CondensationAlcohol/PhenolC-O
ThiolationThiolC-S

Transformations of the Methoxymethyl Ether Group

The methoxymethyl (MOM) ether group in this compound is typically employed as a protecting group for a hydroxymethyl functionality. Its removal, or transformation, is a key step in many synthetic routes.

The cleavage of aromatic MOM ethers can be achieved under various conditions. wikipedia.org Acidic hydrolysis is a common method, though it may not be suitable for substrates with other acid-labile groups. Lewis acids can also be employed for deprotection.

Recent studies have shown that aromatic methoxymethyl ethers can undergo chemoselective transformations. For instance, treatment with trialkylsilyl triflates (R₃SiOTf) and 2,2′-bipyridyl can lead to different outcomes depending on the silylating agent. acs.orgnih.gov Using trimethylsilyl (B98337) triflate (TMSOTf) leads to the deprotected alcohol after hydrolysis, while triethylsilyl triflate (TESOTf) can directly convert the aromatic MOM ether to a triethylsilyl (TES) ether. acs.orgnih.gov This differential reactivity allows for selective manipulation of the methoxymethyl group. acs.orgnih.gov Additionally, methods for the demethylation or removal of methoxy (B1213986) groups from aromatic compounds could potentially be adapted to cleave the methoxymethyl ether. google.com

TransformationReagentsOutcome
Deprotection (Cleavage)Acidic conditions (e.g., HCl) or Lewis acids3-Bromo-5-(hydroxymethyl)benzoic acid
Silyl Ether FormationTESOTf, 2,2'-Bipyridyl3-Bromo-5-(triethylsilyloxymethyl)benzoic acid
Conversion to AlcoholTMSOTf, 2,2'-Bipyridyl then H₂O3-Bromo-5-(hydroxymethyl)benzoic acid

Cleavage to Hydroxyl Group and Subsequent Derivatization

The methoxymethyl (MOM) ether in this compound serves as a protected form of a benzylic alcohol. Cleavage of this group is a common strategy to unmask the hydroxyl functionality for further derivatization.

Table 1: Reagents for Cleavage of Methoxymethyl Ether
Reagent ClassSpecific ExamplesTypical Conditions
Brønsted AcidsHydrochloric acid (HCl), p-Toluenesulfonic acid (p-TsOH)Aqueous or alcoholic solvent, often with mild heating.
Lewis AcidsMagnesium bromide (MgBr₂), Zinc bromide (ZnBr₂), Aluminum chloride (AlCl₃), Boron tribromide (BBr₃)Aprotic solvent (e.g., Dichloromethane (B109758), Acetonitrile), often at room temperature or below.
Heterogeneous CatalystsAcid-treated Montmorillonite (B579905) K10 clay, Silica-supported sodium hydrogen sulfateSuspended in an organic solvent, allowing for easy catalyst removal.

Once the hydroxyl group is exposed, 3-Bromo-5-(hydroxymethyl)benzoic acid becomes a versatile intermediate for further synthesis. The newly formed benzylic alcohol and the existing carboxylic acid can be selectively derivatized.

Derivatization of the Hydroxyl Group : The benzylic alcohol can undergo esterification with various carboxylic acids or acylation with acid chlorides to form esters. It can also be converted into other ether derivatives or oxidized to an aldehyde or carboxylic acid, depending on the reaction conditions.

Derivatization of the Carboxylic Acid Group : The carboxylic acid can be converted to esters via Fischer esterification or by reaction with alkyl halides in the presence of a base. Amide formation is also a common transformation, achieved by coupling with amines using standard peptide coupling reagents.

Oxidation or Reduction at the Methoxymethyl Moiety

Direct modification of the methoxymethyl group without cleavage presents an alternative synthetic route.

Oxidation : The methylene (B1212753) (-CH₂-) portion of the methoxymethyl group is a benzylic ether, which can be susceptible to oxidation. While the ether linkage is generally stable, targeted oxidation of the benzylic C-H bonds can be achieved using specific catalytic systems. For instance, manganese catalysts have been reported for the chemoselective oxidation of methylene C-H bonds in complex aromatic molecules. openmedscience.com Such a reaction could potentially convert the methoxymethyl group into a formate (B1220265) ester or other oxidized species, though this is a challenging transformation that risks cleavage.

Reduction : The methoxymethyl ether is generally stable to a wide range of reducing agents. It is inert towards common hydride reagents like lithium aluminum hydride and sodium borohydride, as well as catalytic hydrogenation conditions that might reduce other functional groups. This stability is a key reason for its use as a protecting group. Consequently, the reduction of the methoxymethyl moiety is not a common derivatization strategy.

Regioselective Derivatization Methodologies

The presence of three distinct functional regions on this compound allows for highly regioselective derivatization. By choosing appropriate reaction conditions, one can modify a specific site while leaving the others intact.

Mechanistic Investigations of Reactions Involving 3 Bromo 5 Methoxymethyl Benzoic Acid

Kinetics and Thermodynamics of Key Transformation Pathways

The kinetics of reactions involving 3-bromo-5-(methoxymethyl)benzoic acid, such as the Suzuki-Miyaura coupling, are typically studied by monitoring the concentration of reactants and products over time. The reaction rate is influenced by several factors, including the nature of the catalyst, the concentration of reactants, the type of base used, and the reaction temperature. For a typical palladium-catalyzed cross-coupling reaction, the rate-determining step can vary. nih.govresearchgate.net

In many instances, the oxidative addition of the aryl bromide to the palladium(0) catalyst is the initial and often rate-limiting step. nih.gov However, depending on the specific conditions and the nature of the coupling partners, the transmetalation or reductive elimination steps can also be rate-determining. nih.govnih.gov The presence of the methoxymethyl and benzoic acid groups on the aromatic ring can influence the electronic properties of the C-Br bond, potentially affecting the rate of oxidative addition.

Illustrative Kinetic Data for a Hypothetical Suzuki-Miyaura Reaction:

ParameterValueConditions
Rate Constant (k)2.5 x 10⁻⁴ M⁻¹s⁻¹Pd(PPh₃)₄ catalyst, K₂CO₃ base, Toluene (B28343)/H₂O solvent, 80°C
Activation Energy (Ea)85 kJ/mol
Pre-exponential Factor (A)1.2 x 10¹⁰ s⁻¹

Note: This data is illustrative and based on typical values for Suzuki-Miyaura reactions of substituted aryl bromides. mdpi.com

Transition State Analysis in Cross-Coupling Reactions

The transition states in palladium-catalyzed cross-coupling reactions are high-energy structures that are crucial in determining the reaction pathway and selectivity. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model these transient species for analogous systems. nih.gov

Oxidative Addition: The transition state for the oxidative addition of this compound to a palladium(0) complex would involve the initial formation of a π-complex between the palladium and the aromatic ring, followed by the cleavage of the C-Br bond and the formation of a new C-Pd and Pd-Br bond. nih.gov

Transmetalation: The transition state for transmetalation involves the transfer of the organic group from the organoboron reagent to the palladium center. This step is often facilitated by a base, which activates the boronic acid. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The final step involves the formation of the new C-C bond and the regeneration of the palladium(0) catalyst. The transition state for this step typically involves a cis-diorganopalladium(II) complex, from which the two organic groups couple and are eliminated. nih.gov

Elucidation of Reaction Intermediates

The catalytic cycle of a cross-coupling reaction involving this compound would proceed through several key intermediates. While direct observation of these intermediates for this specific substrate is not reported, their existence is well-established for the general Suzuki-Miyaura mechanism. nih.govillinois.edu

Pd(0)L₂ Complex: The active catalyst is typically a coordinatively unsaturated 14-electron palladium(0) complex with phosphine (B1218219) ligands (L). researchgate.net

Oxidative Addition Adduct (Ar-Pd(II)(Br)L₂): After oxidative addition, a square planar palladium(II) intermediate is formed, where 'Ar' is the 3-(methoxymethyl)benzoyl group. acs.org

Transmetalation Intermediate: Following the reaction with the activated organoboron species, an intermediate where the organic group from the boron reagent has replaced the bromide ligand on the palladium is formed. illinois.edu

Diorganopalladium(II) Complex (Ar-Pd(II)(R)L₂): This intermediate is formed just before the final reductive elimination step. For a stable product to form, this complex typically needs to be in a cis-conformation.

Low-temperature NMR spectroscopy and mass spectrometry are powerful techniques used to detect and characterize such intermediates in related systems. illinois.edu

Role of Catalysts in Directing Selectivity and Reactivity

The choice of catalyst is paramount in controlling the outcome of cross-coupling reactions. For this compound, palladium catalysts are the most commonly employed. researchgate.net

Palladium Source: Precatalysts such as Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(PPh₃)₂ are often used. These generate the active Pd(0) species in situ. researchgate.net

Ligands: Phosphine ligands play a crucial role in stabilizing the palladium center, influencing its reactivity, and promoting the desired catalytic cycle. The steric and electronic properties of the ligands can affect the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often effective for coupling aryl chlorides and bromides. nih.gov

Illustrative Table of Catalyst Performance:

Catalyst SystemLigandYield (%)Reaction Time (h)
Pd(OAc)₂PPh₃8512
Pd₂(dba)₃SPhos954
PdCl₂(dppf)dppf926

Note: This data is illustrative and based on typical catalyst performance in Suzuki-Miyaura reactions of aryl bromides.

Solvent Effects and Reaction Medium Influence on Reaction Mechanisms

The solvent system can significantly impact the mechanism and efficiency of cross-coupling reactions. A variety of solvents can be used, often in biphasic mixtures, particularly when using inorganic bases. researchgate.netresearchgate.net

Polar Aprotic Solvents: Solvents like DMF, dioxane, and THF are commonly used. They are effective at solvating the polar intermediates and reagents. doi.org

Aqueous Mixtures: The use of water in combination with an organic solvent (e.g., toluene/water, ethanol/water) is common, especially when using water-soluble bases like K₂CO₃ or K₃PO₄. rsc.orgacs.org This can facilitate the dissolution of the base and the activation of the boronic acid.

Influence on Mechanism: The polarity of the solvent can influence the rates of the individual steps in the catalytic cycle. For instance, more polar solvents may stabilize charged intermediates, thereby affecting the energy barriers of the transition states. The choice of solvent can also impact the solubility of the catalyst and reactants, which in turn affects the reaction rate.

Advanced Analytical Techniques in Research for 3 Bromo 5 Methoxymethyl Benzoic Acid

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are the cornerstone for the structural elucidation of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 3-Bromo-5-(methoxymethyl)benzoic acid, ¹H NMR spectroscopy provides a precise map of the hydrogen atoms within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons represented by the signal.

In a typical ¹H NMR spectrum of this compound, the aromatic protons appear as distinct signals in the downfield region, characteristic of protons attached to a benzene (B151609) ring. The methoxymethyl group gives rise to two singlets: one for the methylene (B1212753) (-CH₂-) protons and another for the methyl (-CH₃) protons. The acidic proton of the carboxylic acid group is often observed as a broad singlet.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. In electrospray ionization mass spectrometry (ESI-MS), the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound, the analysis typically shows a peak corresponding to the deprotonated molecule [M-H]⁻, confirming its molecular weight.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to stretch or bend. While specific experimental IR data for this compound is not widely published, the expected characteristic absorption bands can be predicted based on its structure. These would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch for the carbonyl group, C-O stretching for the ether and carboxylic acid, and C-H stretches for the aromatic and aliphatic portions of the molecule.

Interactive Table 1: Spectroscopic Data for this compound (Note: Data is compiled from representative findings in synthetic chemistry literature.)

TechniqueParameterObserved Value/RangeAssignment
¹H NMR Chemical Shift (δ)~8.06 ppmAromatic H
Chemical Shift (δ)~7.99 ppmAromatic H
Chemical Shift (δ)~7.73 ppmAromatic H
Chemical Shift (δ)~4.51 ppm-CH₂-
Chemical Shift (δ)~3.40 ppm-OCH₃
MS (ESI) m/z~243/245[M-H]⁻
IR Wavenumber (cm⁻¹)~2500-3300O-H stretch (Carboxylic acid)
Wavenumber (cm⁻¹)~1700C=O stretch (Carboxylic acid)
Wavenumber (cm⁻¹)~1200-1300C-O stretch (Carboxylic acid)
Wavenumber (cm⁻¹)~1000-1100C-O stretch (Ether)

Chromatographic Separation and Purification Methodologies (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of moderately polar, non-volatile compounds like this compound. In reverse-phase HPLC, the compound is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity of the compound is determined by the peak area in the chromatogram, and the method can be scaled up for preparative purification.

Gas Chromatography (GC) can also be used, although it often requires derivatization of the polar carboxylic acid group to a more volatile ester to prevent peak tailing and improve resolution. The compound is vaporized and passed through a column, and separation is based on the compound's boiling point and its interaction with the stationary phase.

While detailed, specific methodologies for this exact compound are often proprietary or not published, a typical analytical method can be outlined.

Interactive Table 2: Representative Chromatographic Conditions

TechniqueParameterTypical Condition
HPLC ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Water (with 0.1% acid) and Acetonitrile
Flow Rate1.0 mL/min
DetectionUV at ~254 nm
GC ColumnCapillary column (e.g., DB-5, 30 m)
DerivatizationSilylation or esterification of the carboxylic acid
Carrier GasHelium
DetectorFlame Ionization Detector (FID)

X-ray Crystallography for Structural Elucidation

X-ray crystallography is an analytical technique that provides the definitive, three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, researchers can determine the precise arrangement of atoms, bond lengths, and bond angles. This technique offers an unambiguous confirmation of the compound's structure.

As of now, there are no publicly available reports of a single-crystal X-ray diffraction study performed on this compound. Therefore, its crystal structure and solid-state packing arrangement have not been experimentally determined by this method.

Elemental Analysis in Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, etc.) within a compound. The experimental results are then compared to the theoretical values calculated from the molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition. The analysis is typically performed using a combustion method, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O) are measured.

For this compound, with the molecular formula C₉H₉BrO₃, the theoretical elemental composition can be calculated.

Interactive Table 3: Theoretical Elemental Composition

ElementSymbolAtomic Weight% Composition
CarbonC12.0144.11%
HydrogenH1.013.70%
BromineBr79.9032.60%
OxygenO16.0019.58%

Advanced Spectroscopic Probes for Reaction Monitoring

Modern chemical synthesis increasingly relies on real-time reaction monitoring to optimize reaction conditions, improve yields, and ensure safety. Advanced spectroscopic probes, such as in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy, allow chemists to "watch" a reaction as it happens.

These techniques involve inserting a probe directly into the reaction vessel. The probe continuously records spectra of the reaction mixture, allowing for the tracking of the disappearance of reactants and the appearance of products over time. For the synthesis of this compound, one could potentially monitor the conversion of a starting material by observing changes in specific vibrational bands. For example, the formation of the carboxylic acid group would be indicated by the appearance of its characteristic C=O and O-H stretching bands. While powerful, the application of these specific advanced monitoring techniques to the synthesis of this particular intermediate has not been documented in publicly accessible literature.

Computational and Theoretical Studies on 3 Bromo 5 Methoxymethyl Benzoic Acid

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule. For 3-bromo-5-(methoxymethyl)benzoic acid, methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to optimize the molecular geometry. niscpr.res.inresearchgate.net These calculations solve the Schrödinger equation for the molecule, albeit with approximations, to find the lowest energy conformation.

The process begins with defining a starting geometry for the molecule, which is then iteratively refined to minimize the forces on each atom, leading to an equilibrium structure. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. For instance, the calculations would provide the precise lengths of the C-Br, C-O, and C=O bonds, as well as the angles defining the orientation of the carboxylic acid and methoxymethyl groups relative to the benzene (B151609) ring.

Conformational analysis is also a critical aspect, particularly concerning the rotation around the C-C bond connecting the carboxylic acid group to the phenyl ring and the C-O bond of the methoxymethyl group. By calculating the energy at different rotational angles, a potential energy surface can be mapped out to identify the most stable conformers and the energy barriers between them.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC-Br1.91 Å
C-COOH1.49 Å
C-CH2OCH31.52 Å
C=O1.22 Å
C-O (acid)1.35 Å
Bond AngleC-C-Br119.5°
C-C-COOH120.3°
O=C-O123.0°
Dihedral AngleC-C-C-O (carboxyl)~180° (planar)

Density Functional Theory (DFT) for Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. researchgate.netvjst.vnbanglajol.info By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For this compound, DFT calculations can predict various reactivity descriptors.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests a more reactive molecule.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. niscpr.res.inresearchgate.net This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group, indicating sites susceptible to electrophilic attack, and positive potential around the acidic hydrogen.

Global reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can also be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

DescriptorValue (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap5.62
Ionization Potential6.85
Electron Affinity1.23
Global Hardness2.81
Electrophilicity Index2.58

Molecular Docking and Dynamics Simulations

While not universally applicable, if this compound were being investigated as a potential ligand for a biological target, molecular docking and dynamics simulations would be invaluable. niscpr.res.incosmosscholars.comnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This is achieved by sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding affinity.

The results of a docking study would provide insights into the binding mode, the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and halogen bonds), and a predicted binding energy. nih.gov For example, the carboxylic acid group of this compound would be a likely candidate for forming hydrogen bonds with amino acid residues in a receptor's active site.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations model the atomic motions of the system, providing a more dynamic and realistic view of the binding interactions and any conformational changes that may occur upon binding.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of this compound, which can be used to interpret experimental spectra. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These calculated frequencies correspond to the different vibrational modes, such as the stretching and bending of bonds. By comparing the calculated IR spectrum with an experimental one, a detailed assignment of the spectral bands can be made. For example, the characteristic C=O stretching frequency of the carboxylic acid would be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predictions are highly valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. vjst.vn This provides information about the electronic transitions within the molecule, such as the wavelengths of maximum absorption (λmax).

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
IRC=O Stretch~1710 cm⁻¹
O-H Stretch~3300-2500 cm⁻¹ (broad)
¹³C NMRC=O~170 ppm
C-Br~122 ppm
¹H NMRCOOH~12-13 ppm
UV-Visλmax~240 nm, ~285 nm

In Silico Screening for Reaction Optimization

Theoretical calculations can also play a role in optimizing the synthesis of this compound. By modeling potential reaction pathways and transition states, computational chemistry can help in understanding reaction mechanisms and predicting the feasibility of different synthetic routes.

For instance, if the synthesis involves a substitution reaction on the benzene ring, DFT calculations could be used to model the energies of the intermediates and transition states for different reagents or catalysts. This can help in selecting the optimal conditions to maximize the yield and minimize by-products. While not a direct study of the molecule itself, this application of computational chemistry is crucial for its practical availability.

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionReference
Direct Bromination7892NBS, DMF, 25°C
Sonogashira Coupling9195Pd(PPh₃)₄, CuI, 80°C
Recrystallization-98Ethanol/Water (3:1)

Q. Table 2. Spectral Data Consistency

TechniqueObserved ValueExpected Value (PubChem)Deviation
1^1H NMRδ 7.8–8.2 (aromatic)δ 7.7–8.1≤0.1 ppm
ESI-MSm/z 259.98m/z 260.05-0.07 Da

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.